2-(4-(N-((4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-3-イル)メチル)スルファモイル)フェノキシ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
B型肝炎ウイルス(HBV)コアタンパク質調節に対する抗ウイルス活性
BTK阻害
TGF-βタイプI受容体キナーゼ(ALK5)阻害
分化されたジアミドの合成
作用機序
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The interaction of the compound with its target results in changes to the conformation of the HBV core protein, disrupting its normal function .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This disruption can prevent the virus from replicating, thereby inhibiting its ability to infect new cells .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of HBV replication . By preventing the virus from replicating, the compound can reduce the viral load within the host organism .
生物活性
The compound 2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanism of action, and various biological activities including its effects on different biological targets.
Chemical Structure and Synthesis
The compound features a complex structure that integrates a sulfamoyl group with a tetrahydropyrazolo[1,5-a]pyridine moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. The synthetic route may include the following steps:
- Formation of the Tetrahydropyrazolo Ring : This involves cyclization reactions using appropriate piperidine derivatives.
- Introduction of the Sulfamoyl Group : The sulfamoyl moiety is added to the tetrahydropyrazolo intermediate.
- Final Coupling with Phenoxy Acetamide : The final product is obtained through coupling reactions with phenoxy acetic acid derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that:
- Enzyme Inhibition : The compound may inhibit enzymes such as cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation : It may also modulate receptor activity involved in various signaling pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds containing the tetrahydropyrazolo structure. For example, derivatives have shown moderate to excellent activity against various bacterial strains .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to induce apoptosis in cancer cells. Similar compounds have been shown to disrupt microtubule formation and activate caspases involved in programmed cell death .
Neuroprotective Effects
Given its interaction with cholinergic pathways, there is a potential for neuroprotective effects against conditions like Alzheimer's disease. Compounds with similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE), which could be beneficial in treating cholinergic deficits .
Case Studies
- In Vitro Studies : A study evaluated a series of tetrahydropyrazolo derivatives for their inhibitory effect on AChE and butyrylcholinesterase (BChE). Results indicated that certain derivatives had IC50 values significantly lower than standard inhibitors.
- In Vivo Models : Animal models treated with similar compounds showed improved cognitive function and reduced amyloid plaque deposition, suggesting potential applications in Alzheimer's therapy.
特性
IUPAC Name |
2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c17-16(21)11-24-13-4-6-14(7-5-13)25(22,23)19-10-12-9-18-20-8-2-1-3-15(12)20/h4-7,9,19H,1-3,8,10-11H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOXBIPUCDIARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。